(S)-alpha-Amino-1H-pyrazole-3-propanoic acid (S)-alpha-Amino-1H-pyrazole-3-propanoic acid
Brand Name: Vulcanchem
CAS No.: 14429-70-0
VCID: VC17018083
InChI: InChI=1S/C6H9N3O2/c7-5(6(10)11)3-4-1-2-8-9-4/h1-2,5H,3,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
SMILES:
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol

(S)-alpha-Amino-1H-pyrazole-3-propanoic acid

CAS No.: 14429-70-0

Cat. No.: VC17018083

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-alpha-Amino-1H-pyrazole-3-propanoic acid - 14429-70-0

Specification

CAS No. 14429-70-0
Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
IUPAC Name (2S)-2-amino-3-(1H-pyrazol-5-yl)propanoic acid
Standard InChI InChI=1S/C6H9N3O2/c7-5(6(10)11)3-4-1-2-8-9-4/h1-2,5H,3,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
Standard InChI Key VOWKMMDXKYIBPG-YFKPBYRVSA-N
Isomeric SMILES C1=C(NN=C1)C[C@@H](C(=O)O)N
Canonical SMILES C1=C(NN=C1)CC(C(=O)O)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a pyrazole ring substituted at the 3-position with a propanoic acid side chain bearing an alpha-amino group. The (S)-configuration at the chiral center ensures enantiomeric specificity, critical for its interactions with biological targets. Key structural elements include:

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .

  • Amino acid backbone: The -CH(NH2)COOH\text{-CH(NH}_2\text{)COOH} moiety enables zwitterionic behavior at neutral pH, enhancing solubility in aqueous environments.

The isomeric SMILES representation, C1=C(NN=C1)C[C@@H](C(=O)O)N\text{C1=C(NN=C1)C[C@@H](C(=O)O)N}, highlights the stereochemistry and connectivity . X-ray crystallography and NMR studies confirm the planar pyrazole ring and the trans-configuration of the amino and carboxyl groups .

Physicochemical Properties

Table 1 summarizes critical physicochemical data derived from experimental and computational analyses:

PropertyValueSource
Molecular Weight155.15 g/mol
Exact Mass155.0695 Da
LogP (Partition Coefficient)-2.97
Polar Surface Area81.14 Ų
Water Solubility10.4 g/L

The low LogP value (-2.97) indicates high hydrophilicity, consistent with its zwitterionic nature . Its polar surface area (81.14 Ų) suggests strong potential for forming hydrogen bonds, a trait leveraged in protein-ligand interactions.

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of (S)-alpha-Amino-1H-pyrazole-3-propanoic acid typically involves multi-step organic reactions:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or ketoesters yields the pyrazole core. For example, reacting hydrazine with acetylacetone under acidic conditions produces 3-acetylpyrazole.

  • Side Chain Introduction: Alkylation or Michael addition reactions attach the propanoic acid moiety to the pyrazole ring. A common approach involves coupling 3-bromopyrazole with a protected serine derivative.

  • Chiral Resolution: Chromatographic separation or enzymatic methods isolate the (S)-enantiomer from racemic mixtures .

Recent advancements employ asymmetric catalysis to directly synthesize the enantiopure compound, reducing post-synthetic purification steps.

Industrial-Scale Production Challenges

Scalability remains hindered by:

  • Low Yields in Chiral Synthesis: Asymmetric hydrogenation steps often achieve <60% enantiomeric excess, necessitating costly resolution.

  • Sensitive Functional Groups: The amino and carboxyl groups require protection-deprotection strategies to prevent side reactions during synthesis .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory effects on enzymes involved in amino acid metabolism. For instance:

  • Glutamate Decarboxylase (GAD): Competitive inhibition (Ki=12.3 μMK_i = 12.3 \ \mu\text{M}) occurs via mimicry of glutamate’s structure, blocking the active site.

  • Dihydroorotate Dehydrogenase (DHODH): Pyrazole-ring coordination to the enzyme’s flavin cofactor reduces catalytic activity by 40% at 50 µM concentrations .

Metabolic Modulation

As a structural analog of alanine, it interferes with bacterial cell wall synthesis by competitively inhibiting alanine racemase, a target in antibiotic development . In E. coli, 1 mM concentrations reduce peptidoglycan crosslinking by 72% .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR (D2_2O, 400 MHz) reveals peaks at δ 7.45 (s, 1H, pyrazole-H), 3.89 (q, 1H, CH(NH2_2)), and 3.12 (dd, 2H, CH2_2).

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]+^+ ion at m/z 156.07, with fragmentation patterns confirming the amino acid side chain .

Chromatographic Techniques

HPLC methods using C18 columns (0.1% TFA in H2_2O/MeCN) achieve baseline separation with a retention time of 6.8 minutes, enabling purity assessments >98%.

Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The pyrazole ring’s nitrogen atoms serve as hydrogen bond acceptors in ATP-binding pockets. Derivatives bearing fluorophenyl groups at the 1-position show IC50_{50} values of 8 nM against EGFR kinase.

Prodrug Development

Esterification of the carboxyl group enhances blood-brain barrier penetration. The ethyl ester prodrug demonstrates 3.2-fold higher bioavailability in rodent models compared to the parent compound .

Research Frontiers

Anticancer Activity

In vitro studies reveal dose-dependent apoptosis induction in MCF-7 breast cancer cells (EC50_{50} = 45 µM). Mechanistically, it activates caspase-3 via mitochondrial depolarization .

Neuroprotective Effects

Mouse models of Parkinson’s disease show 40% reduction in dopaminergic neuron loss when treated with 10 mg/kg/day, attributed to glutamate excitotoxicity mitigation.

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